molecular formula C4H9BrO2 B1667886 2-(2-Bromoethoxy)ethanol CAS No. 57641-66-4

2-(2-Bromoethoxy)ethanol

Cat. No.: B1667886
CAS No.: 57641-66-4
M. Wt: 169.02 g/mol
InChI Key: JTOJLOUPDKBCCH-UHFFFAOYSA-N
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Description

2-(2-Bromoethoxy)ethanol is a polyethylene glycol (PEG) derivative that contains a bromide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethoxy)ethanol can be synthesized through the reaction of diethylene glycol with hydrobromic acid. The reaction typically involves heating diethylene glycol with hydrobromic acid under reflux conditions to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethoxy)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. Typical conditions involve heating the reaction mixture to facilitate the substitution.

    Esterification: Common reagents include carboxylic acids and acid chlorides. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid.

    Etherification: Common reagents include alkyl halides and a base such as sodium hydride. .

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and nitriles.

    Esterification: Products include esters.

    Etherification: Products include ethers

Scientific Research Applications

2-(2-Bromoethoxy)ethanol has a wide range of scientific research applications, including:

Mechanism of Action

2-(2-Bromoethoxy)ethanol acts primarily as a linker molecule in various chemical and biological applications. In the context of PROTACs, it joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein. This enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer increases solubility in aqueous media, while the bromide and hydroxyl groups provide versatile functionalization options. This makes it particularly useful in applications requiring both solubility and reactivity .

Properties

IUPAC Name

2-(2-bromoethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO2/c5-1-3-7-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOJLOUPDKBCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73342-17-3
Record name α-(2-Bromoethyl)-ω-hydroxypoly(oxy-1,2-ethanediyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73342-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

169.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57641-66-4
Record name 2-(2-bromoethoxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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